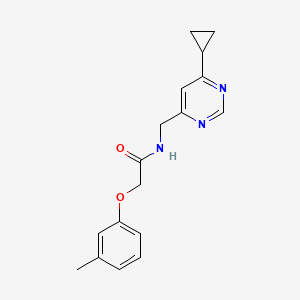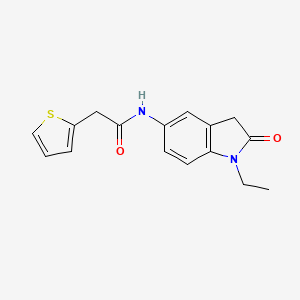
N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . It’s an essential base component of the genetic material of deoxyribonucleic acid and demonstrates various biological activities . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide is a complex organic compound that contains these structures.
Synthesis Analysis
While specific synthesis methods for “N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide” are not available, pyrimidine derivatives can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . Pyrimidine is also used as a parent substance for the synthesis of a wide variety of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide” would be complex due to the presence of multiple functional groups and a large number of atoms. Pyrimidine is a six-membered ring with nitrogen atoms at the 1st and 3rd positions . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen.
Scientific Research Applications
- Monosubstituted thioureas, including our compound, serve as classical reagents for synthesizing heterocyclic compounds. These include 2-amino-1,3-thiazole derivatives, pyrimidine-2-thiones, and imidazole-2-thione. The thiourea fragment itself acts as an active pharmacophore group in drug design .
- Some thioureas exhibit inhibitory effects on specific enzymes. For instance, effective inhibitors of the GADD34:PP1 holoenzyme complex and moderate inhibitors of the hERG potassium channel and certain CYP family enzymes have been identified. Our compound could be explored for similar activities .
Organic Synthesis and Heterocyclic Compounds
Inhibitors and Enzyme Modulators
properties
IUPAC Name |
N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N4O2/c12-11(13,14)9(18-10-15-4-2-5-16-10)17-8(19)7-3-1-6-20-7/h1-6,9H,(H,17,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYINSCAZVSNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2447933.png)

![6-[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2447937.png)

![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B2447942.png)


![8-Bromo-7-[3-(2-chloroanilino)propyl]-3-methylpurine-2,6-dione](/img/structure/B2447951.png)

![tert-butyl N-[3-(2-aminophenyl)propyl]carbamate](/img/structure/B2447954.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2447955.png)
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2447956.png)